![molecular formula C14H9F6NO B15290559 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 5-fluoro-4-methylaniline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an aniline moiety.
2,6-Difluoro-4-hydroxybenzonitrile: Contains similar fluorine substitutions but with a hydroxyl and nitrile group.
Flufenoxuron: A fluorinated benzamide used in agriculture.
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline is unique due to its specific combination of fluorine atoms and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with other molecules .
Propiedades
Fórmula molecular |
C14H9F6NO |
|---|---|
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline |
InChI |
InChI=1S/C14H9F6NO/c1-6-2-12(11(21)5-8(6)15)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3 |
Clave InChI |
ZKGXXJFHAXABTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


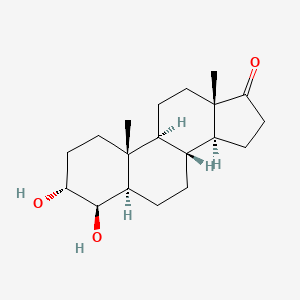
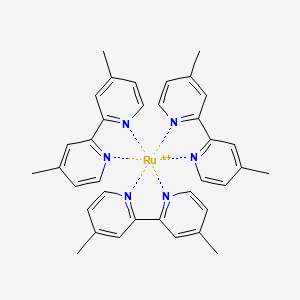
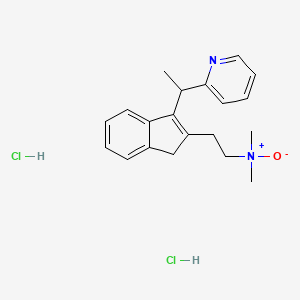


![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)

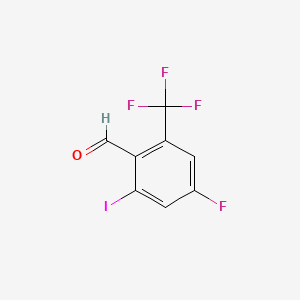
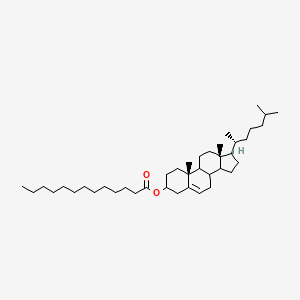

![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
